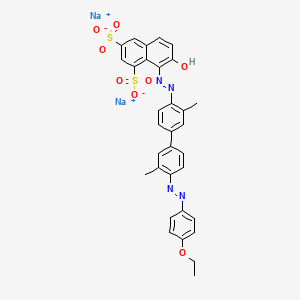
N-(2-(Trifluorometil)fenil)acetamida
Descripción general
Descripción
“N-(2-(Trifluoromethyl)phenyl)acetamide” is a chemical compound . It is also known as "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" . It appears as white to off-white crystals or crystalline powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide” involves the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .
Molecular Structure Analysis
The molecular structure of “N-(2-(Trifluoromethyl)phenyl)acetamide” can be represented by the linear formula C15H12F3NO2 . The molecular weight of this compound is 295.264 .
Physical and Chemical Properties Analysis
“N-(2-(Trifluoromethyl)phenyl)acetamide” is a solid compound . It has a density of 1.6±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Desarrollo de fármacos
El grupo trifluorometilo, que está presente en este compuesto, es una característica común en muchos fármacos aprobados por la FDA . Se ha encontrado que la mayoría de estos compuestos exhiben numerosas actividades farmacológicas . Por lo tanto, “N-(2-(Trifluorometil)fenil)acetamida” podría utilizarse potencialmente en el desarrollo de nuevos fármacos.
Estudios de proteínas
El compuesto se puede utilizar en estudios de proteínas, particularmente en estudios de RMN de flúor (19F) . Las unidades fluoradas, como el grupo trifluorometilo en este compuesto, son sensibles a cambios sutiles en el entorno dieléctrico y de blindaje magnético local . Esto las hace útiles para dilucidar distintos confórmeros o estados de proteínas .
Síntesis de otros compuestos
“this compound” se puede utilizar como material de partida en la síntesis de otros compuestos. Por ejemplo, se ha utilizado en la preparación de N,N-dietil [(α,α,α-trifluoro-m-tolilo)]acetamida (DM156) .
Quinolinas fluoradas
El compuesto podría utilizarse potencialmente en la síntesis de quinolinas fluoradas . Las quinolinas fluoradas han encontrado aplicaciones en varios campos, incluyendo medicina, agricultura y como componentes para cristales líquidos .
Agricultura
Dado el potencial de las quinolinas fluoradas en la agricultura , “this compound” podría utilizarse en el desarrollo de nuevos agroquímicos.
Cristales líquidos
Las quinolinas fluoradas, que podrían sintetizarse potencialmente a partir de “this compound”, se han utilizado como componentes para cristales líquidos . Por lo tanto, este compuesto podría encontrar aplicaciones en el campo de la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales de cristal líquido.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6(14)13-8-5-3-2-4-7(8)9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDTZGRSCDEKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187971 | |
| Record name | Acetamide, N-(2-(trifluoromethyl)phenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
344-62-7 | |
| Record name | N-[2-(Trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Acetotoluidide, alpha,alpha,alpha-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 344-62-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-(trifluoromethyl)phenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to characterize N-(2-(Trifluoromethyl)phenyl)acetamide?
A1: Researchers utilized both experimental and theoretical approaches to characterize the structure of N-(2-(Trifluoromethyl)phenyl)acetamide. Experimentally, Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy were employed []. These techniques provide insights into the vibrational modes of the molecule, which are indicative of specific functional groups and their interactions. Additionally, Nuclear Magnetic Resonance (NMR) analysis, specifically 1H and 13C NMR, was conducted to determine the chemical shifts of the hydrogen and carbon atoms within the molecule []. This data helps elucidate the connectivity and electronic environment of the atoms in the molecule.
Q2: How was computational chemistry utilized to study N-(2-(Trifluoromethyl)phenyl)acetamide?
A2: Computational chemistry played a crucial role in understanding the properties of N-(2-(Trifluoromethyl)phenyl)acetamide. Density Functional Theory (DFT) calculations were employed to perform a conformational analysis and determine the minimum energy conformer of the molecule []. The Potential Energy Surface (PES) analysis, obtained through DFT calculations, provides information on the stability of different conformations of the molecule. Furthermore, the molecular orbital diagram, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, was calculated []. This data offers insights into the electronic properties of the molecule and can be used to predict its reactivity and potential interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)







